

# Commercial Sources and Research Applications of L-371,257

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For Researchers, Scientists, and Drug Development Professionals

# Application Notes and Protocols for the Selective Oxytocin Receptor Antagonist L-371,257

**L-371,257** is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor critically involved in a myriad of physiological processes.[1][2] Its high affinity for the human oxytocin receptor and significant selectivity over vasopressin V1a and V2 receptors make it an invaluable tool for investigating the physiological and pathological roles of oxytocin signaling.[1][3] This document provides an overview of commercial sources for **L-371,257** for research purposes, summarizes its key pharmacological data, and offers detailed protocols for its application in common experimental paradigms.

### **Commercial Availability**

**L-371,257** is available for research purposes from several reputable chemical and life science suppliers. Purity levels are typically reported as ≥95% or ≥98% as determined by HPLC.[1][4] Researchers should always refer to the supplier's certificate of analysis for batch-specific information.

Table 1: Commercial Suppliers of L-371,257



Supplier	Purity	Additional Information	
Tocris Bioscience	≥98% (HPLC)[1]	Potent and selective oxytocin receptor antagonist.[1]	
AdooQ Bioscience	>99% (HPLC)[2]	Orally bioavailable, non-blood-brain barrier penetrant.[2]	
Biosynth	Not specified	Novel and potent oxytocin receptor antagonist.[5]	
R&D Systems	≥98%[6]	Potent and selective oxytocin receptor antagonist.[6]	
MedChemExpress	Not specified	Orally bioavailable, non-blood- brain barrier penetrant.[3]	
Cayman Chemical	≥95%[4]	Nonpeptide oxytocin receptor antagonist.[4]	
MedKoo Biosciences	Not specified	Orally bioavailable, non-blood- brain barrier penetrant.	

### **Pharmacological Data**

L-371,257 acts as a competitive antagonist at the oxytocin receptor, thereby blocking the downstream signaling cascades initiated by oxytocin binding.[2] The primary signaling pathway of the oxytocin receptor involves its coupling to Gαq/11 proteins, which in turn activate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to many of oxytocin's effects, including uterine contractions.

Table 2: Quantitative Pharmacological Data for L-371,257



Parameter	Species/Tissue	Value	Reference
Ki (Binding Affinity)			
Oxytocin Receptor	Human Uterine	4.6 nM	[1][4]
Oxytocin Receptor	Rat Uterine	19 nM	[4]
Vasopressin V1a Receptor	Human Platelet	3,200 nM	[4]
Vasopressin V2 Receptor	Human Kidney	>10,000 nM	[4]
Vasopressin V1a Receptor	Rat Liver	3.7 nM	[4]
pA2 (Antagonist Potency)	Rat Uterine Tissue	8.44	[1]
IC50 (Inhibitory Concentration)	Spontaneous Human Myometrial Contractions	71 pM	[4]
ED50 (Effective Dose)	Oxytocin-induced Uterine Contractions in Rats	0.55 mg/kg	[4]

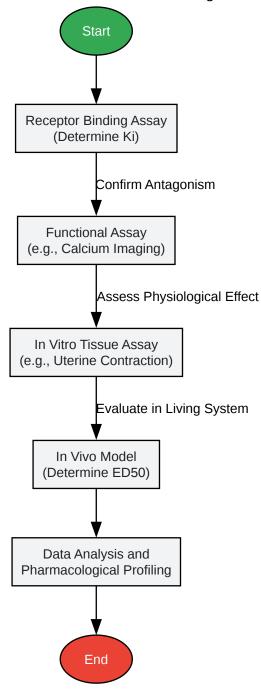
## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the oxytocin receptor signaling pathway and a general experimental workflow for characterizing oxytocin receptor antagonists like **L-371,257**.





#### Experimental Workflow for OTR Antagonist Screening





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